molecular formula C21H25N3O2 B6040477 (3,5-Dimethyl-1-benzofuran-2-yl)-[2-(2-pyrazol-1-ylethyl)piperidin-1-yl]methanone

(3,5-Dimethyl-1-benzofuran-2-yl)-[2-(2-pyrazol-1-ylethyl)piperidin-1-yl]methanone

Cat. No.: B6040477
M. Wt: 351.4 g/mol
InChI Key: YHOBEVQRPLYYFS-UHFFFAOYSA-N
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Description

(3,5-Dimethyl-1-benzofuran-2-yl)-[2-(2-pyrazol-1-ylethyl)piperidin-1-yl]methanone is a complex organic compound with potential applications in various scientific fields This compound features a benzofuran core substituted with dimethyl groups and a piperidine ring linked to a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethyl-1-benzofuran-2-yl)-[2-(2-pyrazol-1-ylethyl)piperidin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of dimethyl groups at the 3 and 5 positions. The piperidine ring is then attached via a methanone linkage, and finally, the pyrazole moiety is introduced through a substitution reaction. Common reagents used in these reactions include organolithium compounds, Grignard reagents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethyl-1-benzofuran-2-yl)-[2-(2-pyrazol-1-ylethyl)piperidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

(3,5-Dimethyl-1-benzofuran-2-yl)-[2-(2-pyrazol-1-ylethyl)piperidin-1-yl]methanone has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.

    Medicine: Researchers are exploring its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.

    Industry: The compound’s chemical properties make it useful in developing new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3,5-Dimethyl-1-benzofuran-2-yl)-[2-(2-pyrazol-1-ylethyl)piperidin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses. Detailed studies using computational and experimental methods are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer with a similar ester linkage.

    Palladium(II) acetate: A catalyst for organic reactions with a similar coordination geometry.

Uniqueness

(3,5-Dimethyl-1-benzofuran-2-yl)-[2-(2-pyrazol-1-ylethyl)piperidin-1-yl]methanone stands out due to its unique combination of a benzofuran core, piperidine ring, and pyrazole moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(3,5-dimethyl-1-benzofuran-2-yl)-[2-(2-pyrazol-1-ylethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-15-7-8-19-18(14-15)16(2)20(26-19)21(25)24-12-4-3-6-17(24)9-13-23-11-5-10-22-23/h5,7-8,10-11,14,17H,3-4,6,9,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOBEVQRPLYYFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)N3CCCCC3CCN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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